molecular formula C16H14N4S B2434977 N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea CAS No. 866131-46-6

N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea

Cat. No.: B2434977
CAS No.: 866131-46-6
M. Wt: 294.38
InChI Key: LKPOXZKRWJOAIR-UHFFFAOYSA-N
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Description

N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea (CAS 866131-46-6) is a synthetic organic compound of significant interest in medicinal chemistry research, particularly for its potential as a scaffold in developing novel anti-infectious and oncological therapies. This compound, with the molecular formula C₁₆H₁₄N₄S and a molecular weight of 294.38 g/mol, features a unique structure combining a quinoxaline heterocycle with a thiourea moiety . The quinoxaline core, a fusion of a benzene ring and a pyrazine ring, is a recognized pharmacophore known for its diverse biological activities . Researchers are increasingly investigating compounds bearing the quinoxaline scaffold for their promising antiviral properties against a range of viruses, including members of the Herpesviridae family and other pathogens . Studies suggest that the incorporation of a thiourea functional group can be instrumental in the antiviral activity of quinoxaline derivatives, highlighting the potential research value of this specific compound in virology . Beyond its antiviral applications, this chemical is a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. The compound serves as a key precursor for designing and synthesizing more complex molecules targeted at various kinases, which are enzymes implicated in numerous cancers . Its mechanism of action in research settings is often associated with the inhibition of critical enzymatic processes; quinoxaline-based analogues have been studied as potential inhibitors of viral reverse transcriptase and other molecular targets relevant to disease pathways . This compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-17-16(21)19-12-6-4-5-11(9-12)15-10-18-13-7-2-3-8-14(13)20-15/h2-10H,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPOXZKRWJOAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325267
Record name 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866131-46-6
Record name 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea typically involves the reaction of quinoxaline derivatives with phenyl isothiocyanate in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme is as follows:

    Starting Materials: Quinoxaline derivative and phenyl isothiocyanate.

    Reaction Conditions: Solvent (ethanol or methanol), base (such as triethylamine), and heating (reflux conditions).

    Product Formation: N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, may also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline moiety can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea demonstrates significant antimicrobial and antifungal activities. It has been tested against various bacterial strains and fungi, showing potential as a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has shown promise in anticancer research, particularly in inhibiting the growth of various cancer cell lines. Studies suggest that its dual functionality allows it to interact with biological targets such as enzymes involved in cancer progression .

Applications in Medicinal Chemistry

This compound serves as a promising lead compound for drug development due to its diverse pharmacological properties. Its applications include:

  • Anticancer agents : Targeting specific pathways involved in tumor growth.
  • Antimicrobial agents : Development of new therapies for infections resistant to conventional treatments.
  • Enzyme inhibitors : Potential use in diseases where enzyme activity needs modulation .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized as a building block in organic synthesis. It can be employed in:

  • The development of new materials with tailored properties.
  • Synthesis of complex heterocyclic compounds through cyclization reactions.
    These applications are particularly relevant in the fields of polymer chemistry and nanotechnology .

Summary of Research Findings

Application AreaKey FindingsReferences
Antimicrobial ActivitySignificant efficacy against various pathogens,
Anticancer ActivityInhibition of cancer cell proliferation,
Enzyme InhibitionPotential modulation of enzyme activity,
Material ScienceUtilized as a building block for complex synthesis,

Mechanism of Action

The mechanism of action of N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiourea group can interact with enzymes, inhibiting their activity and affecting cellular processes. These interactions make it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.

    Thiourea: An organosulfur compound with a wide range of applications in organic synthesis and biology.

    Phenylthiourea: A derivative of thiourea with a phenyl group, used in various chemical reactions.

Uniqueness

N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea is unique due to the combination of the quinoxaline and thiourea moieties, which confer distinct biological and chemical properties. This combination enhances its potential as a therapeutic agent and a versatile compound in chemical synthesis.

Biological Activity

N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

1. Synthesis and Structural Characteristics

This compound is synthesized through the reaction of thiourea with 2-quinoxaline derivatives, which are known for their pharmacological properties. The synthesis typically involves the condensation of appropriate amines with isothiocyanates or thiocyanates under controlled conditions, yielding thiourea derivatives that exhibit significant biological activities.

2. Antimicrobial Activity

Antibacterial Effects

Research indicates that thiourea derivatives, including this compound, possess notable antibacterial properties. For example, compounds derived from thiourea exhibited minimum inhibitory concentrations (MICs) against various bacterial strains such as E. faecalis and P. aeruginosa. Specifically, certain derivatives demonstrated MIC values ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Fungal Activity

In addition to antibacterial effects, thiourea compounds have shown antifungal activity. In studies assessing larvicidal properties against Aedes aegypti, certain thiourea derivatives demonstrated potent activity with LD50 values indicating significant toxicity towards larvae while maintaining low cytotoxicity against mammalian cells .

3. Anticancer Activity

Cell Viability and Apoptosis Induction

The anticancer potential of this compound has been explored in various cancer cell lines. For instance, studies have reported that certain quinoxaline derivatives can induce apoptosis in MCF-7 breast cancer cells, leading to a significant decrease in cell viability as evidenced by increased lactate dehydrogenase (LDH) activity in treated cells compared to controls . The IC50 values for related compounds have been reported as low as 1.9 µg/mL for HCT-116 colon cancer cells, indicating potent anticancer properties .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the compound may interfere with cellular processes such as DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

5. Summary of Biological Activities

Activity Effect IC50/MIC Values
AntibacterialEffective against E. faecalis, P. aeruginosaMIC: 40-50 µg/mL
AntifungalLarvicidal activity against Aedes aegyptiLD50: 67.9 ppm
AnticancerInduces apoptosis in MCF-7 cellsIC50: 1.9 µg/mL (HCT-116), 2.3 µg/mL (MCF-7)

6. Conclusion and Future Directions

This compound shows promising biological activities that warrant further investigation. Future research should focus on elucidating its precise mechanisms of action, optimizing its chemical structure for enhanced potency, and evaluating its efficacy in vivo.

Continued exploration into the pharmacological potential of thiourea derivatives could lead to the development of novel therapeutic agents for treating bacterial infections and cancer.

Q & A

Q. What are the recommended synthetic routes for N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea, and how can reaction conditions be optimized for high yields?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Quinoxaline Core Formation : Condensation of 1,2-diamines with α-keto acids or derivatives under acidic conditions .
  • Thiourea Linkage : Reaction of 3-(2-quinoxalinyl)phenyl isothiocyanate with methylamine in anhydrous solvents (e.g., THF or DCM) at 0–25°C. Triethylamine is often used to scavenge HCl, improving yields .
  • Purification : Recrystallization from ethanol or acetonitrile, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Optimization Tips : Monitor reaction progress via TLC, and adjust stoichiometry (1:1.2 molar ratio of isothiocyanate to amine) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?

Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm the thiourea linkage (δ ~10–12 ppm for NH protons) and quinoxaline aromatic signals .
  • X-ray Crystallography : Single-crystal analysis resolves conformational details, such as the planarity of the quinoxaline-thiourea system and intermolecular hydrogen bonds (e.g., N–H···S interactions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 335.1 for C17H14N4S).

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

Methodological Answer :

  • Computational Setup : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution .
  • Applications : Predict reactivity sites (e.g., electron-deficient quinoxaline ring for nucleophilic attacks) and non-covalent interactions (e.g., π-π stacking) relevant to biological activity .

Advanced Research Questions

Q. How does the substitution pattern on the quinoxaline ring influence the compound’s bioactivity, and what experimental assays validate these effects?

Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the quinoxaline 6-position.
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ATPase assays .
    • Plant Growth Regulation : Evaluate gibberellin-like activity via Arabidopsis hypocotyl elongation assays at 0.1–10 μM concentrations .
      Key Finding : Electron-withdrawing groups enhance binding to hydrophobic enzyme pockets, as shown in docking studies (AutoDock Vina) .

Q. How can conflicting data on the compound’s solubility and stability be resolved under varying experimental conditions?

Methodological Answer :

  • Contradiction Analysis :
    • Solubility : Use dynamic light scattering (DLS) to assess aggregation in DMSO vs. aqueous buffers (e.g., PBS).
    • Stability : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the thiourea linkage.
  • Mitigation : Lyophilize the compound for long-term storage and pre-saturate solvents with N2 to prevent oxidation .

Q. What strategies are effective in elucidating the mechanism of action in complex biological systems?

Methodological Answer :

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways altered by treatment (e.g., gibberellin signaling ).
  • Chemical Probes : Synthesize a fluorescently tagged derivative (e.g., BODIPY conjugate) for live-cell imaging to track subcellular localization .
  • Mutant Studies : Use Arabidopsis ga1-1 mutants to confirm gibberellin-like activity via rescue experiments .

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